[(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine
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Overview
Description
[(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a methyl group at the 4-position and a methylamine group at the 3-position
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like nicotinamide phosphoribosyltransferase (nampt) and α-synuclein . These proteins play crucial roles in biological processes such as metabolism, aging, and neurodegenerative diseases .
Mode of Action
Related compounds have been found to interact with their targets, leading to changes in their function . For instance, some compounds can inhibit the aggregation of α-synuclein, a protein implicated in Parkinson’s disease .
Biochemical Pathways
Related compounds have been found to affect pathways related to intracellular processes, chemosensors, and the progress of organic materials .
Result of Action
Related compounds have been found to have significant inhibitory activity, as indicated by their ic50 values .
Action Environment
The storage temperature and physical form of the compound are mentioned, which could potentially influence its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylpyrazole with 3-chloromethylpyridine under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylamine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
[(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
[(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine can be compared with other pyrazolo[1,5-a]pyridine derivatives:
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring structure but contain a pyrimidine ring instead of a pyridine ring.
Phenylpyrazoles: These compounds contain a phenyl group attached to the pyrazole ring and are used in various pharmacological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(4-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-3-2-4-12-9(7)8(5-10)6-11-12/h2-4,6H,5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFNFPALXWYBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=C(C=N2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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